molecular formula C14H15NO3 B1338818 5-(Benzyloxy)-2-(hydroxymethyl)-1-methyl-1,4-dihydropyridin-4-one CAS No. 89539-51-5

5-(Benzyloxy)-2-(hydroxymethyl)-1-methyl-1,4-dihydropyridin-4-one

Cat. No.: B1338818
CAS No.: 89539-51-5
M. Wt: 245.27 g/mol
InChI Key: GFQLQRPYXFWDLI-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-(hydroxymethyl)-1-methyl-1,4-dihydropyridin-4-one is a synthetic organic compound belonging to the class of dihydropyridines. This compound is characterized by a benzyloxy group at the 5-position, a hydroxymethyl group at the 2-position, and a methyl group at the 1-position of the dihydropyridin-4-one ring. Dihydropyridines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)-1-methyl-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol, formaldehyde, and methyl acetoacetate.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between benzyl alcohol and formaldehyde, producing benzyloxymethyl alcohol.

    Cyclization: The intermediate undergoes a cyclization reaction with methyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the dihydropyridine ring.

    Final Product: The final step involves oxidation of the intermediate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the dihydropyridin-4-one ring can be reduced to form a hydroxyl group.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 5-(Benzyloxy)-2-(carboxymethyl)-1-methyl-1,4-dihydropyridin-4-one.

    Reduction: Formation of 5-(Benzyloxy)-2-(hydroxymethyl)-1-methyl-1,4-dihydropyridin-4-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(Benzyloxy)-2-(hydroxymethyl)-1-methyl-1,4-dihydropyridin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Dihydropyridines are known for their calcium channel blocking activity, which is crucial in the development of cardiovascular drugs.

Medicine

In medicine, derivatives of dihydropyridines are explored for their therapeutic potential in treating hypertension and other cardiovascular diseases. The specific modifications on the dihydropyridine ring can lead to compounds with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-(hydroxymethyl)-1-methyl-1,4-dihydropyridin-4-one involves its interaction with molecular targets such as calcium channels. The benzyloxy and hydroxymethyl groups play a crucial role in binding to the active site of the target protein, modulating its activity. This interaction can lead to the inhibition of calcium influx, which is essential in the regulation of vascular smooth muscle contraction and blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension.

    Amlodipine: Another dihydropyridine derivative with a longer half-life and used for similar therapeutic purposes.

    Nicardipine: A dihydropyridine compound with potent vasodilatory effects.

Uniqueness

5-(Benzyloxy)-2-(hydroxymethyl)-1-methyl-1,4-dihydropyridin-4-one is unique due to its specific functional groups, which allow for distinct chemical reactivity and biological activity. The presence of the benzyloxy group provides additional sites for chemical modification, potentially leading to compounds with novel properties and applications.

This compound’s versatility in chemical synthesis and potential therapeutic applications make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

2-(hydroxymethyl)-1-methyl-5-phenylmethoxypyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-15-8-14(13(17)7-12(15)9-16)18-10-11-5-3-2-4-6-11/h2-8,16H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQLQRPYXFWDLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1CO)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10523230
Record name 5-(Benzyloxy)-2-(hydroxymethyl)-1-methylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10523230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89539-51-5
Record name 5-(Benzyloxy)-2-(hydroxymethyl)-1-methylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10523230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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